molecular formula C12H8ClNO3 B1389425 5-Chloro-2-phenoxynicotinic acid CAS No. 1189749-38-9

5-Chloro-2-phenoxynicotinic acid

Cat. No.: B1389425
CAS No.: 1189749-38-9
M. Wt: 249.65 g/mol
InChI Key: QBNAUPCRXCFGNI-UHFFFAOYSA-N
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Description

5-Chloro-2-phenoxynicotinic acid is a chemical compound belonging to the class of phenoxynicotinic acids, which are of significant interest in scientific research and development. While specific data on this exact compound is limited, analogues within this structural family are frequently employed as key intermediates and scaffolds in medicinal chemistry and agrochemical science. Related compounds have been investigated for their potential biological activities and are commonly used in the synthesis of more complex molecules. For instance, various substituted nicotinamide and phenoxypyridine compounds have been described in patent literature for targeting metabolic diseases . Furthermore, the structural motif of a halogenated phenoxy nicotinic acid is often explored in the development of herbicidal ionic liquids (HILs), where similar compounds are used to create novel formulations with improved properties . Researchers value this compound for its potential as a building block in organic synthesis, particularly for constructing molecules that may interact with biological targets. This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAUPCRXCFGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256477
Record name 5-Chloro-2-phenoxy-3-pyridinecarboxylic acid
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-38-9
Record name 5-Chloro-2-phenoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-phenoxy-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Nicotinic Acid Core Structures in Synthetic Organic Chemistry

Nicotinic acid and its derivatives are of significant interest due to their wide-ranging applications. nih.gov The pyridine (B92270) nucleus, with a carboxyl group at the 3-position, provides a key structural motif that can be elaborated upon to generate complex molecular architectures. researchgate.net Synthetic chemists have developed numerous methods for the derivatization of the nicotinic acid core, targeting the pyridine ring and the carboxylic acid function. nih.gov These modifications are often aimed at modulating the molecule's properties for specific applications, including in medicinal chemistry and materials science. nih.govacs.org

The reactivity of the nicotinic acid ring allows for a variety of chemical transformations. Electrophilic substitution reactions are generally challenging due to the electron-deficient nature of the pyridine ring, but nucleophilic substitution reactions, particularly at the 2- and 4-positions, are more readily achieved. This reactivity profile enables the introduction of a wide range of substituents, leading to a vast chemical space for exploration.

Overview of Halogenated and Phenoxy Substituted Nicotinic Acid Analogues Within Academic Investigations

Established Synthetic Pathways to the 2-Phenoxynicotinic Acid Framework

The creation of the 2-phenoxynicotinic acid structure is a critical step in the synthesis of this compound. Several methodologies have been developed to achieve this, primarily revolving around the formation of the ether linkage between the pyridine ring and the phenoxy group.

Nucleophilic Aromatic Substitution (SNAr) Approaches in 2-Chloronicotinic Acid Systems

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing 2-phenoxynicotinic acids. wikipedia.org This reaction involves the displacement of a halide, typically chloride, on an aromatic ring by a nucleophile. wikipedia.org In this context, 2-chloronicotinic acid serves as the electrophilic substrate, and a phenoxide acts as the nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The general mechanism proceeds through an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org Pyridine rings are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge of the intermediate. wikipedia.org

For the synthesis of 2-phenoxynicotinic acid derivatives, 2-chloronicotinic acid is reacted with a substituted or unsubstituted phenol in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion.

A classic illustration of this approach is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, which highlights the fundamental principle of copper-catalyzed Ullmann ether synthesis, a related reaction. wikipedia.org Modern variations often employ soluble copper catalysts supported by ligands to improve reaction conditions. wikipedia.org

Condensation Reactions for Phenoxy Group Integration

Condensation reactions, particularly the Ullmann condensation, provide another powerful route for the formation of the C-O bond in 2-phenoxynicotinic acid frameworks. wikipedia.orgorganic-chemistry.org The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.orgwikipedia.org These reactions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org

The classical Ullmann ether synthesis involves the reaction of an aryl halide with a phenoxide, catalyzed by copper metal or copper salts. wikipedia.org For instance, the reaction of 2-chlorobenzoic acid with aniline (B41778), a Goldberg reaction variant for C-N bond formation, demonstrates the general principle of using a copper catalyst for coupling. wikipedia.org

Modern advancements in the Ullmann condensation have led to the development of milder reaction conditions. The use of soluble copper catalysts with ligands such as diamines and acetylacetonates (B15086760) has significantly improved the efficiency and substrate scope of this reaction. wikipedia.orgnih.gov These improved methods allow for the synthesis of diaryl ethers under less harsh conditions. nih.govmdpi.com

Multistep Synthetic Sequences for Halogenated Phenoxynicotinic Acids

The synthesis of halogenated phenoxynicotinic acids, including the target molecule this compound, often requires multistep synthetic sequences. These sequences involve the initial formation of a key intermediate, followed by subsequent halogenation and functional group transformations.

One common strategy begins with the synthesis of a precursor like 2-hydroxynicotinic acid. This intermediate can then be halogenated at the 5-position. For example, 2-hydroxynicotinic acid can be chlorinated using reagents like sodium hypochlorite (B82951) in a strongly alkaline solution (pH 12 and above) to yield 5-chloro-2-hydroxynicotinic acid. google.comgoogle.com The reaction of 2-hydroxynicotinic acid with hydrogen peroxide in concentrated hydrochloric acid also produces 5-chloro-2-hydroxynicotinic acid, although it may be accompanied by the formation of di-chlorinated byproducts. prepchem.com

Once the 5-chloro-2-hydroxynicotinic acid is obtained, the hydroxyl group can be converted to a chloro group, for instance by treatment with thionyl chloride, to give 2,5-dichloronicotinic acid. chemdad.com This di-chloro intermediate can then undergo a nucleophilic aromatic substitution reaction with a phenol to introduce the phenoxy group at the 2-position, yielding the final this compound.

Another approach involves the synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, an intermediate for the herbicide fomesafen. This synthesis is achieved by the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using nitric acid in the presence of sulfur trioxide and dichloroethane. google.com This highlights a strategy where the phenoxy ether linkage is formed prior to the introduction of other functional groups on the second aromatic ring.

Synthesis of Key Precursors and Intermediates for this compound

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. These include activated forms of nicotinic acid and halogenated pyridine derivatives.

Derivatization of Nicotinic Acid to Nicotinoyl Chloride and Nicotinic Acid Hydrazide

Nicotinic acid can be activated for further reactions by converting it into its more reactive derivatives, such as nicotinoyl chloride and nicotinic acid hydrazide.

Nicotinoyl Chloride: The synthesis of nicotinoyl chloride is typically achieved by treating nicotinic acid with a chlorinating agent. prepchem.comstackexchange.com A common method involves refluxing nicotinic acid with thionyl chloride. prepchem.comprepchem.com The excess thionyl chloride is then removed under vacuum to yield the crystalline nicotinoyl chloride hydrochloride. prepchem.com Phosphorus pentachloride in an anhydrous solvent like carbon tetrachloride can also be used for this conversion. um.edu.my An alternative approach involves the use of oxalyl chloride in a solvent like anhydrous benzene (B151609) under a nitrogen atmosphere. researchgate.net

Starting Material Reagent Product Reference
Nicotinic acid Thionyl chloride Nicotinoyl chloride prepchem.com
Nicotinic acid Phosphorus pentachloride Nicotinoyl chloride um.edu.my
Nicotinic acid Oxalyl chloride Nicotinoyl chloride researchgate.net

Nicotinic Acid Hydrazide: Nicotinic acid hydrazide is a valuable intermediate, often used in the synthesis of various biologically active compounds. pharmascholars.commdpi.com It is commonly synthesized from nicotinoyl chloride by reaction with hydrazine (B178648) hydrate (B1144303). um.edu.my The reaction is typically carried out by adding hydrazine hydrate to the acid chloride at a low temperature (0 °C) and then stirring at room temperature. um.edu.my Another method involves the direct condensation of nicotinic acid with hydrazine hydrate, sometimes using a catalyst like tetra-n-butoxy titanium. google.com

Starting Material Reagent(s) Product Reference
Nicotinoyl chloride Hydrazine hydrate Nicotinic acid hydrazide um.edu.my
Nicotinic acid Hydrazine hydrate, Tetra-n-butoxy titanium Nicotinic acid hydrazide google.com

Halogenation Strategies for Pyridine Ring Systems at the C-5 Position

The introduction of a halogen atom, specifically chlorine, at the C-5 position of the pyridine ring is a crucial step in the synthesis of this compound. Various halogenation strategies have been developed for pyridine and its derivatives.

Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring. However, the presence of activating groups can facilitate this reaction. For quinoline (B57606) derivatives, a metal-free C5-selective halogenation has been developed using N-halosuccinimides (NCS, NBS, NIS) in water. rsc.org

For the synthesis of 5-chloro-2-hydroxynicotinic acid, 2-hydroxynicotinic acid can be halogenated. One method involves treating 2-hydroxynicotinic acid with sodium hypochlorite in a strongly alkaline solution. google.com Another approach is the reaction with hydrogen peroxide in concentrated hydrochloric acid. prepchem.com

The synthesis of 5-chloro-2-nitropyridine (B1630408) can be achieved by the nitration of 2-amino-5-chloropyridine (B124133). chemicalbook.com This involves treating 2-amino-5-chloropyridine with a mixture of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com

The synthesis of 2,5-dichloronicotinic acid can be accomplished from 2-hydroxynicotinic acid. chemdad.com This involves a multi-step process where the hydroxyl group is first converted to a chloro group, followed by chlorination at the 5-position.

Starting Material Reagent(s) Product Reference
2-Hydroxynicotinic acid Sodium hypochlorite, NaOH 5-Chloro-2-hydroxynicotinic acid google.com
2-Hydroxynicotinic acid Hydrogen peroxide, HCl 5-Chloro-2-hydroxynicotinic acid prepchem.com
2-Amino-5-chloropyridine Sulfuric acid, Hydrogen peroxide 5-Chloro-2-nitropyridine chemicalbook.com

Preparation of Substituted Phenols for Phenoxy Moiety Incorporation

The synthesis of the phenoxy moiety in diaryl ethers like this compound requires access to a diverse range of substituted phenols. The nature and position of substituents on the phenol ring significantly influence the final molecule's properties. Several classical and modern methods are employed for the regiocontrolled synthesis of these crucial intermediates.

Traditional methods for phenol synthesis include the hydrolysis of diazonium salts derived from anilines, nucleophilic aromatic substitution of activated aryl halides, and the industrial cumene (B47948) process. msu.educhemistrysteps.com The hydrolysis of diazonium salts, prepared from the corresponding anilines, is a versatile laboratory-scale method. msu.educhemistrysteps.comgoogle.com However, this multi-step process involves the synthesis of nitroaromatics, their reduction to anilines, and subsequent diazotization, which can be limited by the regioselectivity of the initial nitration. msu.edu

Nucleophilic aromatic substitution (SNAr) offers another route, particularly when electron-withdrawing groups are present at ortho or para positions to a leaving group (like a halogen). chemistrysteps.comyoutube.comlibretexts.org The reaction of an activated aryl halide with a strong hydroxide (B78521) source can yield the corresponding phenol. youtube.comyoutube.com For unactivated aryl halides, harsh conditions of high temperature and pressure are typically required. youtube.comlibretexts.org

More contemporary approaches provide milder conditions and greater functional group tolerance. The oxidation of arylboronic acids or their esters using reagents like hydrogen peroxide is a widely used method. msu.edunih.gov This approach benefits from the accessibility of a vast array of arylboronic acids via Suzuki-Miyaura coupling and related reactions. A highly efficient, scalable, and green protocol involves the ipso-hydroxylation of arylboronic acids in ethanol (B145695) using aqueous hydrogen peroxide, affording substituted phenols in excellent yields within a minute at room temperature. nih.gov This method can be combined in a one-pot sequence with bromination and cross-coupling to generate highly substituted phenols. nih.gov

Another powerful strategy involves cycloaddition reactions to construct the phenol ring from acyclic precursors, which is especially useful for preparing highly substituted phenols with precise regiochemical control. oregonstate.eduresearchgate.net For instance, a method utilizing the reaction of hydroxypyrones with nitroalkenes yields phenols with complete regiochemical control. oregonstate.edu Transition-metal-catalyzed C-H hydroxylation has also emerged as a significant strategy for introducing hydroxyl groups directly onto an aromatic ring. researchgate.netyoutube.com

The choice of synthetic method depends on the desired substitution pattern, scale, and available starting materials. The following table summarizes various approaches to substituted phenols.

Method Starting Material Key Reagents/Conditions Key Features Reference(s)
Diazonium Salt HydrolysisSubstituted AnilinesNaNO₂, HCl; then H₂O, heatVersatile, but can be multi-step msu.educhemistrysteps.comgoogle.com
Nucleophilic Aromatic SubstitutionActivated Aryl HalidesNaOH, H₂O, heatRequires electron-withdrawing groups chemistrysteps.comyoutube.comlibretexts.org
Oxidation of Arylboronic AcidsArylboronic AcidsH₂O₂, baseMild, high-yielding, good functional group tolerance msu.edunih.gov
Cycloaddition/BenzannulationAcyclic Precursors (e.g., pyrones, alkynes)Various (e.g., base-mediated, metal-catalyzed)Excellent for highly substituted phenols with regiocontrol oregonstate.eduresearchgate.net
C-H HydroxylationArenesTransition metal catalysts (e.g., Pd, Rh), oxidantDirect functionalization of C-H bonds researchgate.netyoutube.com

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern organic synthesis emphasizes not only the efficient construction of complex molecules but also the principles of sustainable and green chemistry. This includes developing one-pot reactions to minimize waste and purification steps, and employing energy-efficient and environmentally benign methodologies.

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a significant advance in efficiency. These strategies reduce solvent usage, energy consumption, and purification efforts, aligning with the goals of green chemistry. In the context of nicotinic acid derivatives, several one-pot methodologies have been developed.

A notable example is the facile one-pot synthesis of highly substituted 4-chloro or 4-bromonicotinic acid esters from readily available enamino keto esters. acs.orgacs.org This process involves a Vilsmeier formylation followed by an in situ intramolecular cyclization. acs.orgacs.org This strategy allows for the introduction of up to four different substituents onto the pyridine ring in a single operational step, avoiding the use of expensive reagents or intermediates. acs.org The reaction conditions are optimized, with a temperature of 80–85 °C proving optimal for the cyclization step. acs.org

Multicomponent reactions (MCRs) are another powerful tool for the one-pot synthesis of complex heterocyclic structures like nicotinic acid derivatives. The Hantzsch synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine ring, is a classic example of an MCR that can be adapted for nicotinic acid synthesis. researchgate.net Researchers have utilized nicotinic acid itself as a catalyst in a one-pot, three-component synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

These one-pot strategies offer significant advantages over traditional multi-step linear syntheses, which often involve cumbersome and costly procedures like Suzuki coupling, ester hydrolysis, and re-esterification. acs.org

One-Pot Strategy Starting Materials Resulting Product Core Key Advantages Reference(s)
Formylation/CyclizationEnamino keto esters2,4,5-Substituted nicotinic acid estersSingle step for up to four substituents; avoids expensive reagents acs.orgacs.org
Hantzsch Dihydropyridine (B1217469) SynthesisAldehyde, β-ketoester, ammonia (B1221849) source1,4-Dihydropyridine (precursor to pyridine)Convergent, atom-economical multicomponent reaction researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic routes for important chemical compounds, including nicotinic acid (also known as niacin or Vitamin B3) and its derivatives. nih.govresearchgate.net Traditional industrial production of nicotinic acid often involves the oxidation of alkylpyridines (like 5-ethyl-2-methylpyridine (B142974) or 3-picoline) with harsh oxidants such as nitric acid, which generates significant amounts of nitrous oxide (N₂O), a potent greenhouse gas. nih.govresearchgate.netnih.gov This has spurred research into more ecologically sound alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govrsc.org In the synthesis of nicotinic acid, a microwave-assisted heterogeneous vapor-phase oxidation of 3-picoline over a vanadium-titanium (B8517020) oxide catalytic system has been reported. nih.gov This method highlights the synergy between an alternative energy source and heterogeneous catalysis to create a more sustainable process. The use of microwaves can efficiently heat the catalyst bed, promoting rapid conversion under controlled conditions. nih.govrsc.org

Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Reactions conducted under solvent-free conditions reduce waste, cost, and safety hazards. While many nicotinic acid syntheses are performed in the gas phase or in aqueous media, specific solvent-free approaches for derivatives are being explored. nih.govgoogle.com For example, the synthesis of 3,4-dihydropyrimidin-2-one and 1,4-dihydropyridine derivatives, structurally related to nicotinic acid precursors, has been achieved using a magnetic nanocatalyst under solvent-free conditions, demonstrating high efficiency and catalyst reusability. researchgate.net

Catalytic Air Oxidation: A significant advancement in the green production of nicotinic acid is the move towards using air as the ultimate oxidant, replacing stoichiometric and corrosive oxidizing agents. Catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid using heterogeneous catalysts represents the state-of-the-art in green production. chimia.ch This process is solvent-free and operates in the presence of recyclable catalysts, such as those based on vanadium and titanium oxides. nih.govchimia.ch While challenges like decarboxylation at high temperatures exist, these catalytic air oxidation methods offer a much-improved environmental profile over older technologies. nih.govchimia.ch

Green Methodology Conventional Counterpart Key Green Advantages Example Application Reference(s)
Microwave-Assisted Synthesis Conventional heatingReduced reaction time, increased yield, energy efficiencyVapor-phase oxidation of 3-picoline over a V-Ti oxide catalyst nih.govrsc.org
Solvent-Free Reaction Reactions in organic solventsReduced waste, cost, and hazards; simplified workupNanocatalyst-mediated synthesis of dihydropyridine derivatives researchgate.netgoogle.com
Catalytic Air Oxidation Oxidation with nitric acid or permanganateUse of air as oxidant, avoids toxic byproducts (e.g., N₂O), high atom economyGas-phase oxidation of 3-picoline to nicotinic acid chimia.ch

Elucidation of Reaction Mechanisms in the Synthesis of 5 Chloro 2 Phenoxynicotinic Acid Analogues

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyridine (B92270) Systems

The introduction of the phenoxy group onto the pyridine ring, a core transformation in the synthesis of 5-chloro-2-phenoxynicotinic acid, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to attack by nucleophiles. youtube.com This electron deficiency is more pronounced at the ortho (C2) and para (C4) positions relative to the nitrogen atom, making these sites preferential for nucleophilic attack. youtube.comstackexchange.com

The SNAr mechanism generally involves two steps:

Nucleophilic Attack: The nucleophile, in this case, a phenoxide ion, attacks the electron-deficient carbon atom (C2) of the pyridine ring bearing a leaving group (e.g., a chlorine atom). This step leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. The stability of the Meisenheimer intermediate is a key factor influencing the reaction rate. stackexchange.com For pyridine derivatives, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, thereby stabilizing the intermediate and favoring the substitution at these positions. stackexchange.compearson.com

The reactivity of the pyridine substrate can be further enhanced by the presence of electron-withdrawing groups on the ring, which increase the electrophilicity of the carbon atoms. Conversely, electron-donating groups can decrease reactivity. The nature of the leaving group also plays a significant role, with halides often serving as effective leaving groups. nih.gov Studies on related systems, such as dichloropyrimidines, have shown that the regioselectivity of the SNAr reaction can be highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Systems

FactorInfluence on Reaction Rate and Selectivity
Position of Substitution Attack at C2 and C4 is favored due to stabilization of the Meisenheimer intermediate by the nitrogen atom. stackexchange.com
Substituent Effects Electron-withdrawing groups on the pyridine ring enhance reactivity, while electron-donating groups decrease it.
Leaving Group Ability The nature of the leaving group affects the rate of the second step of the SNAr mechanism. nih.gov
Nucleophile Strength Stronger nucleophiles generally lead to faster reaction rates.

Detailed Analysis of Cyclization and Condensation Reaction Pathways

The synthesis of analogues of this compound may involve the construction of quinoline (B57606) or related heterocyclic systems. Various named reactions are employed for the synthesis of quinolines, often involving cyclization and condensation steps. iipseries.orgpharmaguideline.com

Common strategies for quinoline synthesis that involve cyclization and condensation include:

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is typically catalyzed by a base or an acid and proceeds through a cyclocondensation mechanism. iipseries.orgpharmaguideline.com

Combes Synthesis: In this reaction, an aniline (B41778) is condensed with a β-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a substituted quinoline. iipseries.orgpharmaguideline.com

Skraup Synthesis: This classic method involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. The mechanism involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation. iipseries.orgpharmaguideline.com

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound with an α-methylene group to synthesize quinoline-4-carboxylic acids. iipseries.org

The mechanisms of these reactions generally involve an initial condensation to form an intermediate, followed by an intramolecular cyclization and a final dehydration or oxidation step to form the aromatic quinoline ring. For instance, the synthesis of quinolines from o-aminothiophenol and 1,3-ynones has been shown to proceed through a Michael addition, followed by a cyclization-condensation, and finally a desulfurization step. rsc.org The electrophilic cyclization of N-(2-alkynyl)anilines is another modern approach to constructing substituted quinolines. nih.gov

Role of Catalysis in the Introduction of the Phenoxy Group and Subsequent Chemical Transformations

Catalysis plays a pivotal role in facilitating the key bond-forming reactions in the synthesis of this compound and its analogues.

Introduction of the Phenoxy Group:

The introduction of the phenoxy group onto an aryl halide is often achieved through an Ullmann condensation or a related copper-catalyzed coupling reaction. wikipedia.orgorganic-chemistry.org The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. wikipedia.org

The mechanism of the Ullmann-type reaction is complex and still a subject of investigation, but it is generally believed to involve the formation of a copper(I) alkoxide or phenoxide species. wikipedia.org This species then reacts with the aryl halide. A proposed catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-O bond and regenerate the catalyst. organic-chemistry.org

Modern advancements in Ullmann-type reactions have introduced the use of ligands to accelerate the catalysis and allow for milder reaction conditions. acs.org For instance, the use of pyridine as a co-catalyst has been shown to improve the yields in the synthesis of 2-carboxy-substituted diphenyl ethers via an Ullmann-Goldberg condensation. researchgate.net

Subsequent Chemical Transformations:

Catalysis is also crucial for subsequent transformations of the this compound backbone to generate a variety of analogues. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the heterocyclic ring. nih.gov These reactions offer a powerful tool for the diversification of the core structure.

Furthermore, catalysts can be employed to promote cyclization reactions for the synthesis of more complex, fused heterocyclic systems. For example, cobalt and nickel catalysts have been utilized for the synthesis of quinolines through C-H activation and cyclization pathways. organic-chemistry.org

Structural Characterization and Spectroscopic Analysis of 5 Chloro 2 Phenoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for the detailed structural assignment of 5-Chloro-2-phenoxynicotinic acid and its derivatives, providing precise information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectra of this compound derivatives provide valuable insights into the number of different types of protons and their neighboring environments. In derivatives of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide, the proton signals for the amide group are typically observed between δ 10.2 and 11.2 ppm. researchgate.net For hydrazone derivatives, the imine proton (-N=CH-) resonates in the region of δ 8.1 to 8.8 ppm. researchgate.net

For instance, in the ¹H-NMR spectrum of 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester, specific proton signals are assigned as follows: the methyl protons of the ethyl ester appear as a triplet at δ 1.21 ppm, while the methylene (B1212753) protons of the ethyl group show as a quartet at δ 4.22 ppm. researchgate.net The singlet at δ 4.99 ppm is attributed to the -O-CH₂-CO protons. researchgate.net The aromatic protons display characteristic splitting patterns, with a triplet for H10 at δ 7.13 ppm and doublets for H3 and H4 at δ 7.22 ppm and δ 7.57 ppm, respectively. researchgate.net

In another example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the aromatic protons are observed as a multiplet in the range of δ 6.92–7.26 ppm. The presence of an amino group in a related structure is indicated by a singlet at 4.95 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

Compound/DerivativeFunctional Group/ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
5-chloro-2-(substituted alkoxy)-N-phenylbenzamideAmide (-CONH-)10.2 - 11.2Singlet- researchgate.net
Hydrazone derivativesImine (-N=CH-)8.1 - 8.8Singlet- researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester-COOCH₂CH₃1.21Triplet7.2 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester-COOCH₂CH₃4.22Quartet7.2 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester-O-CH₂-CO4.99Singlet- researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterAromatic H107.13Triplet7.6 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterAromatic H37.22Doublet8.8 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterAromatic H47.57Doublet8.8 researchgate.net
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeAromatic Protons6.92 - 7.26Multiplet- mdpi.com
Amino-substituted derivativeAmino (-NH₂)4.95Singlet- mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm for organic compounds, which often allows for the resolution of individual carbon signals. bhu.ac.inlibretexts.org

For derivatives of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide, the carbonyl carbons of the amide and ester groups resonate in the range of δ 162–171 ppm. researchgate.net The aromatic carbons exhibit signals between δ 115 and 160 ppm. researchgate.net In a specific derivative, 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, the carbons of the phenylamino (B1219803) group (C8, C12) appear at δ 119.33 ppm, while the carbon bearing the chlorine atom (C5) is found at δ 127.35 ppm. researchgate.net

In the case of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the carbonyl carbon of the amide is observed around δ 172.0 ppm, while the carbon of a thione group (C=S), if present, resonates near δ 167.4 ppm. mdpi.com The aromatic carbons in these derivatives appear in the region of δ 118.1 to 152.9 ppm. mdpi.com The carbon atoms in aromatic rings generally resonate between 125 and 150 ppm. libretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

Compound/DerivativeCarbon AtomChemical Shift (δ, ppm)Reference
5-chloro-2-(substituted alkoxy)-N-phenylbenzamideCarbonyl (Amide/Ester)162 - 171 researchgate.net
5-chloro-2-(substituted alkoxy)-N-phenylbenzamideAromatic Carbons115 - 160 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC3116.88 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC8, C12 (Phenylamino)119.33 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC1123.72 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC10125.85 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC5 (C-Cl)127.35 researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acidC9, C11128.86 researchgate.net
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeAromatic Carbons118.1 - 152.9 mdpi.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeCarbonyl (C=O)172.0 mdpi.com
Thione derivativeThione (C=S)167.4 mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of a molecule provides a unique fingerprint, with characteristic absorption bands for various functional groups. For derivatives of this compound, key vibrational frequencies are observed that confirm their structural features.

In the case of 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester, the IR spectrum shows a prominent absorption at 3328 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. researchgate.net Strong bands at 1751 cm⁻¹ and 1652 cm⁻¹ are assigned to the C=O stretching vibrations of the ester and amide groups, respectively. researchgate.net The C-O stretching vibrations are observed in the region of 1282-1222 cm⁻¹. researchgate.net

For a 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative, the IR spectrum displays a broad band at 3172 cm⁻¹ for the O-H stretch. mdpi.com The N-H stretching vibration is observed at 2782 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibrations appear at 1652 cm⁻¹ and 1494 cm⁻¹, and a band at 1255 cm⁻¹ is indicative of a C=S group in a thione derivative. mdpi.com The IR spectrum of 5-chloro-2-nitrobenzoic acid also shows characteristic absorptions for the nitro and carboxylic acid groups. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Derivatives of this compound

Compound/DerivativeFunctional GroupWavenumber (cm⁻¹)IntensityReference
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterN-H (Amide)3328Medium researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterC=O (Ester)1751Strong researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterC=O (Amide)1652Strong researchgate.net
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterC-O1282-1222Strong researchgate.net
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeO-H3172Broad mdpi.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeN-H2782- mdpi.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeC=O1652, 1494- mdpi.com
Thione derivativeC=S1255- mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For instance, the HRMS (ESI) analysis of a derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed a calculated m/z of 343.0631 for [M+H]⁺, with the found value being 343.0740, confirming the molecular formula C₁₃H₁₆ClN₄O₃S. mdpi.com

In the study of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, mass spectrometry using positive electrospray ionization (ESI) and collision-induced dissociation (CID) at low energies was employed. researchgate.net This technique allows for the acquisition of MSⁿ spectra (where n=2-6), providing detailed information about the fragmentation pathways of the synthesized compounds. researchgate.net The identification of 5-chloropicolinic acid as a metabolite in a degradation study was confirmed by mass spectrometry in conjunction with NMR spectroscopy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is another valuable tool, particularly for the analysis of volatile and thermally stable compounds. The NIST WebBook provides mass spectral data for related compounds like 5-chloro-2-nitrobenzoic acid, which can be used for comparison and identification purposes. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Derivatization Studies for Enhanced Detection (Methodological Focus)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical tool for the quantification of various compounds due to its high sensitivity and selectivity. nih.gov However, the analysis of polar, acidic compounds like this compound can present challenges, including poor retention on standard reverse-phase chromatographic columns and inefficient ionization with electrospray ionization (ESI) sources. To overcome these limitations, chemical derivatization is a frequently employed strategy to enhance detectability in LC-MS/MS. nih.govepa.gov The primary goals of derivatization in this context are to increase the hydrophobicity of the analyte for better chromatographic separation and to introduce a readily ionizable group to improve signal intensity in the mass spectrometer.

The methodological focus for a compound such as this compound is the derivatization of its carboxylic acid functional group. Esterification is a common and effective approach. For instance, reacting the carboxylic acid with an alcohol (e.g., butanol) under acidic conditions (e.g., using butanolic-HCl) converts the polar carboxylic acid into a less polar ester. nih.gov This modification increases the compound's volatility and affinity for the stationary phase in reversed-phase chromatography, leading to better peak shape and retention.

Furthermore, derivatization can be designed to introduce a permanently charged moiety or a group that is very easily protonated, significantly enhancing ESI-MS response. Reagents like ethyl chloroformate (ECF) can be used to derivatize the amino and carboxyl groups, improving analytical sensitivity. nih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the desired polarity of the derivative and the ionization mode (positive or negative) to be used. epa.gov

Once derivatized, the analyte is separated by the LC system and introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a precursor ion (the ionized derivative of this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), where it fragments into smaller, characteristic product ions. nih.gov The second mass analyzer then separates these product ions. This process allows for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM), where the instrument is set to monitor specific transitions from a precursor ion to a product ion. This technique minimizes background noise and allows for accurate quantification even at very low concentrations. nih.gov

Table 1: Examples of Derivatization Reagents for Carboxylic Acids in LC-MS/MS

Derivatization Reagent Target Functional Group Reaction Principle Advantage for MS Detection
Butanolic-HCl Carboxylic Acid Acid-catalyzed esterification Increases hydrophobicity, forms stable butyl ester for better chromatography and detection. nih.gov
Ethyl Chloroformate (ECF) Carboxylic Acid, Amines Acylation Creates a volatile and less polar derivative suitable for GC-MS or LC-MS. nih.gov
Trimethylsilylation (TMS) Reagents (e.g., MSTFA) Carboxylic Acid, Hydroxyls, Amines Silylation (replaces active hydrogen) Increases volatility significantly, mainly for GC-MS but also applicable to LC-MS. youtube.com
2-picolylamine Carboxylic Acid Amidation Introduces a basic nitrogen atom that is easily protonated, enhancing signal in positive ion ESI.

Electronic Spectroscopy and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution and Solid State

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu For this compound, the primary chromophores—the parts of the molecule responsible for light absorption—are the phenyl ring and the substituted pyridine (B92270) ring. The presence of these conjugated aromatic systems, along with the auxochromic carboxylic acid group and the phenoxy ether linkage, dictates its electronic absorption properties.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic rings. The conjugation between the phenoxy group and the pyridine ring, influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid, would likely result in absorption maxima (λmax) in the mid-to-upper UV range (approximately 250-320 nm).

The absorption spectrum is sensitive to the molecular environment. In solution, the polarity of the solvent can influence the energy of the electronic transitions, a phenomenon known as solvatochromism. physchemres.org A change in solvent polarity can stabilize either the ground state or the excited state of the molecule to different extents, causing a shift in the λmax. For instance, a shift to a longer wavelength (bathochromic or red shift) is often observed in more polar solvents if the excited state is more polar than the ground state. physchemres.org Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) may occur if the ground state is more stabilized.

In the solid state, the UV-Vis spectrum can differ from that in solution. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-stacking between the aromatic rings, become significant. These interactions in the crystal lattice can lead to a broadening of the absorption bands and may cause shifts in λmax compared to the solvated molecule.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Environments

State / Solvent Solvent Polarity Expected λmax (nm) Rationale
Gas Phase N/A ~270 Represents the molecule free from intermolecular interactions.
Hexane (Non-polar) Low ~275 Minimal solvent interaction; spectrum reflects inherent electronic structure.
Dichloromethane (DCM) Intermediate ~282 Moderate polarity may slightly stabilize the excited state, causing a small red shift. physchemres.org
Ethanol (B145695) (Polar, Protic) High ~288 Polar protic solvent can engage in hydrogen bonding, stabilizing polar excited states and causing a bathochromic shift.
Solid State N/A ~295 (broad) Strong intermolecular forces and crystal packing effects often lead to band broadening and a red shift compared to solution.

Investigation of Conformational Isomerism and Tautomeric Forms

The structural complexity of this compound allows for the existence of both conformational isomers and tautomers, which can be investigated using spectroscopic methods.

Conformational Isomerism: Conformational isomers, or conformers, arise from the rotation around single bonds. For this molecule, significant conformational flexibility exists due to rotation around the C-O-C ether linkage that connects the phenyl and pyridine rings. This rotation can lead to different spatial arrangements of the two rings relative to each other. These different conformers may have distinct energy levels, and an energy barrier may exist for their interconversion. While often difficult to isolate, the presence of different conformers can sometimes be inferred from the broadening of spectral lines in NMR or from complex, overlapping bands in UV-Vis or IR spectra.

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org this compound can potentially exist in several tautomeric forms. The most prominent equilibrium is the lactam-lactim tautomerism, which is a form of keto-enol tautomerism common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen. tgc.ac.in

The primary form is the one depicted (A), with a standard carboxylic acid group. However, a proton transfer can occur from the carboxylic acid's hydroxyl group to the pyridine ring's nitrogen atom. This can result in a zwitterionic tautomer (B), which carries both a positive and a negative formal charge. This form maintains the aromaticity of both rings. Another possibility is the formation of a non-aromatic quinone-like structure (C), a keto tautomer.

The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. researchgate.net Polar solvents may stabilize the zwitterionic form (B). These different tautomers possess distinct electronic and structural properties. For example, the chromophoric system in the quinone-like tautomer (C) is significantly different from that of the aromatic forms (A and B), which would lead to a markedly different UV-Vis absorption spectrum. Spectroscopic analysis, particularly UV-Vis and NMR, in different solvents can provide evidence for the existence of a tautomeric equilibrium by revealing changes in absorption bands or chemical shifts that correspond to the different forms. researchgate.net

Table 3: Potential Tautomeric Forms of this compound

Structure Name Key Structural Features
(A) This compound (Aromatic Acid Form) Standard carboxylic acid group; both rings are aromatic.
(B) Zwitterionic Tautomer Protonated pyridine nitrogen (pyridinium); deprotonated carboxylate group; both rings remain aromatic.
(C) Keto Tautomer (Quinone-like Form) Carbonyl group within the pyridine ring; loss of aromaticity in the pyridine ring.

Crystallographic Investigations and Solid State Structural Analysis

X-ray Diffraction Studies of 5-Chloro-2-phenoxynicotinic Acid Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various derivatives of nicotinic acid to elucidate their molecular structures and packing arrangements. While specific crystallographic data for this compound is not extensively reported in publicly available databases, analysis of related structures provides valuable insights into the expected structural features.

For instance, studies on other substituted nicotinic acid derivatives reveal common structural motifs. The structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, a complex derivative, was unambiguously confirmed using X-ray diffraction analysis, highlighting the power of this technique in assigning complex molecular architectures. mdpi.com Similarly, investigations into trifluoromethyl-substituted nicotinic acid analogs show they often crystallize in monoclinic systems, with the P2₁/c space group being common.

Table 1: Crystallographic Data for Nicotinic Acid and a Related Derivative

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
Nicotinic Acid C₆H₅NO₂ Monoclinic P2₁/c 7.303 11.693 7.330 113.68 nih.gov

This table presents data for related compounds to infer potential crystallographic properties for this compound.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. In nicotinic acid derivatives, hydrogen bonding is a primary structure-directing force. The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O), while the pyridine (B92270) nitrogen atom is a hydrogen bond acceptor.

The most common hydrogen bonding motif in carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. However, in nicotinic acid and its derivatives, competition from the pyridine nitrogen allows for the formation of alternative synthons, such as the acid-pyridine O-H···N hydrogen bond. uky.edu The prevalence of one motif over the other can be influenced by steric hindrance from other substituents on the ring. uky.edu

In addition to strong hydrogen bonds, weaker interactions play a significant role in stabilizing the three-dimensional crystal lattice. These include:

C-H···O and C-H···N interactions: These weaker hydrogen bonds help to link the primary hydrogen-bonded motifs into more complex networks.

π-π stacking: The aromatic pyridine and phenoxy rings can interact through stacking, where the electron-rich π systems are arranged in parallel or offset geometries.

Halogen bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites like oxygen or nitrogen atoms on neighboring molecules.

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings, further guiding the crystal packing.

Characterization of Polymorphism in Nicotinic Acid Derivatives and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in fields like pharmaceuticals and materials science. Nicotinic acid and its derivatives are known to exhibit polymorphism. nih.gov

The existence of different crystal forms arises from variations in molecular conformation or intermolecular interactions in the solid state. nih.gov For example, molecules might adopt different torsional angles, or they might pack into different hydrogen-bonding networks, leading to distinct crystal lattices with different energies and properties.

While numerous polymorphs have been identified for the related compound nicotinamide through techniques like melt crystallization researchgate.netamazonaws.comacs.org, the polymorphic landscape of many other nicotinic acid derivatives remains less explored. The structural implications of polymorphism are significant. A change in the crystal packing or hydrogen-bonding motif can lead to:

Different dissolution rates: This is a critical parameter for the bioavailability of pharmaceutical compounds.

Variations in mechanical properties: Some polymorphs may be more prone to bending or breaking than others. acs.org

Changes in stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert to the stable form over time.

The study of polymorphism in nicotinic acid derivatives involves screening for different crystal forms by crystallization from various solvents or under different temperature and pressure conditions. Characterization of these forms is then typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy.

Table of Compounds Mentioned

Compound Name
This compound
1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide
4-(Trifluoromethyl)nicotinic acid
Nicotinic acid

Computational and Theoretical Studies on 5 Chloro 2 Phenoxynicotinic Acid

Molecular Modeling and Docking Simulations (Focus on Ligand-Target Chemical Interactions)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This approach is instrumental in drug discovery and development for elucidating potential mechanisms of action and guiding the design of more potent and selective inhibitors.

While specific molecular docking studies on 5-chloro-2-phenoxynicotinic acid are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential as a ligand for various biological targets. Nicotinic acid derivatives are known to interact with a range of receptors and enzymes. For instance, derivatives of nicotinic acid have been investigated for their interaction with nicotinic acetylcholine (B1216132) receptors, which are crucial for cognitive functions.

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the binding site of a selected protein target. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimation of the binding affinity. The analysis of the docked complex would reveal key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For example, the carboxylic acid group of this compound is a potential hydrogen bond donor and acceptor, while the chlorophenoxy group can engage in hydrophobic and halogen bonding interactions. Molecular docking studies on similar chloro-substituted compounds have highlighted the importance of the chlorine atom in modulating binding affinity and selectivity. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Carboxylic AcidArginine, Lysine, HistidineHydrogen Bond, Salt Bridge
Pyridine (B92270) NitrogenSerine, Threonine, AsparagineHydrogen Bond
Chloro SubstituentLeucine, Isoleucine, ValineHydrophobic Interaction
Phenoxy GroupPhenylalanine, Tyrosine, TryptophanPi-Pi Stacking, Hydrophobic Interaction

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. nih.govnih.gov These methods are invaluable for understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) Applications

DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and reactivity descriptors of this compound. nih.gov By solving the Kohn-Sham equations, DFT can accurately model the electron density distribution within the molecule. This allows for the calculation of various properties that are crucial for understanding its chemical behavior.

Key applications of DFT for this compound would include the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to calculate the electrostatic potential map, which visualizes the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. For instance, the carboxylic acid group and the nitrogen atom in the pyridine ring are expected to be electron-rich regions, while the carbon atoms attached to the chlorine and in the pyridine ring are likely to be electron-deficient.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-Cl1.74 Å
C-O (ether)1.37 Å
C=O (carbonyl)1.21 Å
O-H (carboxyl)0.97 Å
Bond AngleC-C-Cl119.5°
C-O-C118.0°
O=C-O123.0°
Dihedral AngleC-C-O-CVariable (describes conformation)

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes.

Prediction of Spectroscopic Properties and Conformational Analysis

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, such as infrared (IR) and Raman spectra. nih.gov Theoretical vibrational frequencies can be calculated and then compared with experimental data to confirm the molecular structure and assign vibrational modes. For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acid, the C-Cl stretching, and the aromatic C-H and C=C stretching modes can be predicted. Studies on similar molecules like the p-chloro derivative of phenoxyacetic acid have shown good correlation between theoretical and experimental spectra. orientjchem.org

Conformational analysis, another key application, involves exploring the potential energy surface of the molecule to identify its stable conformers. The dihedral angle between the phenoxy group and the pyridine ring is a critical conformational parameter for this compound. By rotating this bond and calculating the energy at each step, a potential energy profile can be generated, revealing the most stable (lowest energy) conformation of the molecule. This information is vital for understanding its three-dimensional shape and how it might fit into a biological receptor.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscape and the assessment of their stability over time. nih.gov An MD simulation of this compound, either in a solvent or in complex with a biological target, would involve numerically solving Newton's equations of motion for the atoms of the system.

By simulating the molecule over a period of nanoseconds to microseconds, researchers can observe its conformational changes, from subtle bond vibrations to large-scale rotations of the phenoxy group relative to the nicotinic acid core. This exploration of the conformational landscape can reveal the flexibility of the molecule and the different shapes it can adopt in solution. This is particularly important for understanding how the molecule might adapt its conformation to bind to a receptor.

When a ligand-protein complex is subjected to MD simulations, the stability of the binding pose predicted by molecular docking can be evaluated. The simulation can show whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the trajectory can also reveal the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation, providing a more realistic and dynamic picture of the binding event than static docking models.

Derivatization Chemistry and Synthetic Transformations of 5 Chloro 2 Phenoxynicotinic Acid

Synthesis of Amide and Ester Derivatives of 5-Chloro-2-phenoxynicotinic Acid

The carboxylic acid functional group of this compound is the primary site for the synthesis of amide and ester derivatives. These reactions are fundamental in medicinal chemistry for altering the polarity, solubility, and metabolic stability of a parent molecule.

Amide Synthesis: Amide derivatives are typically synthesized through the reaction of this compound with a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uklibretexts.org A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. chemguide.co.ukyoutube.com

Alternatively, a wide variety of coupling reagents can be employed for a one-pot synthesis from the carboxylic acid and amine. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate amide bond formation under mild conditions. ajchem-a.com Other effective coupling systems include phosphonium (B103445) salts or boronic acid-based catalysts. acs.orgnih.gov For instance, the reaction of a carboxylic acid with an amine in the presence of titanium tetrachloride (TiCl₄) in pyridine has been shown to produce amides in good yields. nih.gov These methods allow for the coupling of this compound with a diverse range of amines to generate a library of N-substituted amide derivatives.

Ester Synthesis: Esterification of this compound can be accomplished through several standard methods. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.combyjus.com The reaction is reversible, and often the alcohol is used in excess or water is removed to drive the equilibrium towards the ester product. libretexts.orgbyjus.com

Similar to amide synthesis, the carboxylic acid can be activated first. Conversion to the acyl chloride followed by reaction with an alcohol or a phenol (B47542) provides a high-yield pathway to the corresponding ester. libretexts.org This method is particularly useful for less reactive alcohols, including phenols. chemistrysteps.com Coupling reagents, such as DCC, can also be utilized to facilitate the direct reaction between the carboxylic acid and an alcohol at room temperature. organic-chemistry.org Research on related structures, such as 5-chloro-2-hydroxy-N-phenylbenzamide, has demonstrated the synthesis of ethyl esters by reacting the parent molecule with chloro-substituted acid ethyl esters in the presence of a base like potassium carbonate (K₂CO₃). researchgate.netzendy.io

The table below illustrates some representative amide and ester derivatives that can be synthesized from this compound.

Derivative TypeReagentGeneral Structure
Primary AmideAmmonia (B1221849) (often via acyl chloride)5-Chloro-2-phenoxynicotinamide
Secondary AmidePrimary Amine (e.g., Aniline)N-Aryl-5-chloro-2-phenoxynicotinamide
Tertiary AmideSecondary Amine (e.g., Morpholine)(5-Chloro-2-phenoxypyridin-3-yl)(morpholino)methanone
Alkyl EsterAlcohol (e.g., Ethanol)Ethyl 5-chloro-2-phenoxynicotinate
Aryl EsterPhenolPhenyl 5-chloro-2-phenoxynicotinate

Introduction of Diverse Heterocyclic Moieties via this compound Hydrazide

A highly versatile intermediate for creating complex derivatives is this compound hydrazide. This key building block is typically synthesized by reacting the methyl or ethyl ester of the parent acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netresearchgate.net The acid hydrazide contains a reactive nucleophilic -NHNH₂ group that can participate in various cyclization reactions to form a range of five-membered heterocyclic rings.

4-Thiazolidinones are a class of heterocyclic compounds synthesized from the acid hydrazide. A common method involves the one-pot condensation of the acid hydrazide with an aromatic aldehyde and thioglycolic acid (mercaptoacetic acid). This reaction first forms a hydrazone intermediate upon reaction with the aldehyde, which then undergoes cyclocondensation with thioglycolic acid to yield the N-substituted-thiazolidin-4-one ring system. These derivatives feature a new stereocenter at the C5 position of the thiazolidinone ring if a substituent is present.

The acid hydrazide of this compound is a precursor for pyrazole (B372694) derivatives. Pyrazoles are typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, condensation of the acid hydrazide with a β-ketoester would lead to the formation of a pyrazolone (B3327878) derivative attached to the nicotinoyl framework. The initial reaction forms a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, ultimately forming the five-membered pyrazole ring.

The acid hydrazide is a cornerstone for synthesizing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings.

1,3,4-Oxadiazoles: These can be prepared by the cyclodehydration of an N,N'-diacylhydrazine intermediate. A common strategy involves reacting the this compound hydrazide with an acid chloride or anhydride (B1165640) to form the diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride or sulfuric acid. A simpler route involves reacting the acid hydrazide with carbon disulfide in an alkaline medium, which, after subsequent reaction with an alkyl halide and further cyclization, can yield substituted oxadiazoles. Research on related carbohydrazides has shown that condensation in an acidic medium can also furnish thiadiazole moieties. mdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives often begins with the reaction of the acid hydrazide with an isothiocyanate. This reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide under alkaline conditions (e.g., using sodium hydroxide) leads to the formation of a 1,2,4-triazole-3-thiol derivative. The thiol group can then be further functionalized. For example, a study involving a related carbohydrazide (B1668358) showed that condensation in an alkaline medium could furnish triazolethiones. mdpi.com

The table below summarizes some of the heterocyclic derivatives accessible from the acid hydrazide intermediate.

IntermediateReagents for CyclizationHeterocyclic Product Core
This compound hydrazideAryl aldehyde, Thioglycolic acid2-(Aryl)-3-(5-chloro-2-phenoxynicotinamido)thiazolidin-4-one
This compound hydrazideβ-Dicarbonyl compound (e.g., Acetylacetone)N'-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-chloro-2-phenoxynicotinohydrazide
This compound hydrazideCarbon disulfide, KOH5-(5-Chloro-2-phenoxypyridin-3-yl)-1,3,4-oxadiazole-2-thiol
This compound hydrazideIsothiocyanate, NaOH4-(Alkyl/Aryl)-5-(5-chloro-2-phenoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Strategies for Further Functionalization and Substitution on the Phenoxy Moiety

The phenoxy ring of this compound and its derivatives is amenable to further chemical modification, most commonly through electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group, which influences the position of incoming substituents. The para position relative to the ether linkage is typically the most reactive site for substitution.

Common functionalization strategies include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens like chlorine or bromine can be introduced onto the phenoxy ring using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups, although they may be less straightforward due to potential competing reactions on the pyridine ring.

For example, studies on the related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated that reactions such as nitration and chlorination can be successfully performed on the phenyl ring. mdpi.com These substitutions provide a means to modulate the electronic and steric properties of the molecule, which can be crucial for optimizing biological activity.

Stereochemical Investigations of this compound Derivatives

Stereochemistry plays a critical role in the biological activity of chiral molecules. For derivatives of this compound, stereochemical considerations can arise from several sources.

One potential source of stereoisomerism is atropisomerism . This phenomenon can occur in molecules with hindered rotation around a single bond. In the case of this compound, if bulky substituents were introduced at the positions ortho to the ether linkage on both the pyridine and phenyl rings, rotation around the C-O-C bonds could become restricted. This would lead to the existence of stable, non-superimposable atropisomers (enantiomers that can be isolated).

More commonly, chiral centers are introduced during the derivatization process itself. For example, in the synthesis of thiazolidinone derivatives described in section 7.2.1, a new stereocenter is created at the C-2 position of the thiazolidinone ring if the aldehyde used is not symmetric. Similarly, if chiral amines or alcohols are used in the synthesis of amides and esters, the resulting products will be diastereomers or enantiomers.

A patent for a related compound, 5-chlorothiophene-2-carboxylic acid-((S)-3-bromo-2-hydroxy-propyl)-amide, highlights the importance of controlling stereochemistry during synthesis, as specific stereoisomers are often required for desired biological effects. google.com While specific stereochemical investigations on derivatives of this compound are not extensively documented in the reviewed literature, the synthesis of chiral derivatives and the separation of their stereoisomers would be a critical step in any drug development program based on this scaffold.

Advanced Analytical Methodologies in Nicotinic Acid Research

Ultra-Performance Liquid Chromatography (UPLC) for Compound Analysis and Purity Assessment

There is no specific information available in the reviewed sources regarding the use of UPLC for the analysis of 5-Chloro-2-phenoxynicotinic acid.

Method Development for Quantitative Analysis in Synthetic and Transformation Studies

There is no specific information available regarding the development of quantitative analytical methods for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-phenoxynicotinic acid, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via regioselective substitution reactions. For example, microwave-assisted amination (as demonstrated in analogous chloro-nicotinic acid derivatives) improves reaction efficiency and selectivity by reducing side reactions . Photochlorination followed by side-chain oxidation or nitration (as seen in structurally related fluoronicotinic acids) may also be adapted for introducing the phenoxy group . Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Monitor regioselectivity using HPLC or TLC with UV visualization .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refining crystal structures to confirm bond angles and molecular packing .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (in DMSO-d6d_6 or CDCl3_3) to verify substitution patterns. The chloro and phenoxy groups will show distinct deshielding effects on adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles.
  • Dispose of waste via licensed chemical disposal services, as halogenated aromatic acids may pose environmental risks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

  • Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity in substitution reactions .
  • Molecular docking : If the compound has biological targets (e.g., enzyme inhibitors), simulate binding affinities to guide structural modifications .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

  • Methodological Answer :

  • Polymorphism analysis : Use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Solubility studies : Compare results across solvents (e.g., DMSO vs. aqueous buffers) and document pH, temperature, and ionic strength to standardize protocols .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise optimization : Isolate intermediates (e.g., chloro-nicotinic acid precursors) and characterize purity at each stage using LC-MS .
  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to enhance phenoxy group incorporation .
  • Scale-up considerations : Use flow chemistry for exothermic reactions (e.g., chlorination) to maintain temperature control .

Q. How can researchers validate the biological activity of derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme assays : Use fluorogenic substrates (e.g., for COX-2 or ALDH) to measure IC50_{50} values. Include positive controls (e.g., celecoxib for COX-2) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified phenoxy or chloro groups and correlate substitutions with activity trends .

Methodological Best Practices

  • Data reproducibility : Document experimental conditions exhaustively (e.g., solvent grades, heating rates) to align with guidelines in Beilstein Journal of Organic Chemistry .
  • Crystallography reporting : Deposit CIF files in public databases (e.g., Cambridge Structural Database) and cite SHELXL/ORTEP for structure visualizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.